molecular formula C13H21N3O B1471318 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098140-58-8

3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

Cat. No.: B1471318
CAS No.: 2098140-58-8
M. Wt: 235.33 g/mol
InChI Key: YMVUMNVNQWTEGU-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol is a synthetic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a cyclobutyl group, a piperidin-4-ylmethyl group, and a hydroxyl group attached to the pyrazole ring

Properties

IUPAC Name

5-cyclobutyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c17-13-8-12(11-2-1-3-11)15-16(13)9-10-4-6-14-7-5-10/h8,10-11,14-15H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVUMNVNQWTEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclobutyl and piperidin-4-ylmethyl groups. The hydroxyl group is then introduced through a suitable oxidation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities while maintaining high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.

    Substitution: The piperidin-4-ylmethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various alkylating or arylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

Medicinal Chemistry

3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol shows promise as a lead compound in drug development due to its pharmacological properties:

  • Neurological Disorders : Investigated for potential use in treating anxiety and depression by modulating neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacteria, suggesting it could be developed into an antibiotic agent.
Application AreaPotential Use CasesCurrent Research Focus
Neurological DisordersTreatment for anxiety and depressionModulation of neurotransmitter systems
Antimicrobial ActivityAntibiotic developmentActivity against Gram-positive and Gram-negative bacteria
Cancer TreatmentInhibition of cancer cell proliferationTargeting specific enzymes involved in metabolic pathways

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, impacting cancer cell growth .
  • Receptor Modulation : Acts on receptors associated with signaling pathways vital for cellular survival and proliferation.

Industrial Applications

In addition to its medicinal uses, this compound can serve as a building block in organic synthesis, contributing to the development of new materials with tailored properties.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of derivatives of pyrazole compounds, including 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

Case Study 2: Neurological Applications

Research focused on the effects of this compound on neurotransmitter systems showed promising results in animal models for anxiety and depression treatment. The modulation of serotonin and dopamine receptors was particularly noted.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine
  • 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

Uniqueness

3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol is unique due to the presence of the hydroxyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the cyclobutyl and piperidin-4-ylmethyl groups also contributes to its distinct properties compared to similar compounds. These structural features can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H19N3OC_{12}H_{19}N_3O and a molecular weight of approximately 221.29 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol primarily involves interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Receptor Modulation : It may act on receptors associated with signaling pathways critical for cellular growth and survival.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, compounds structurally similar to 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol have shown promise in inhibiting tumor growth through various mechanisms, including:

  • Inhibition of Tryptophan 2,3-dioxygenase (TDO) : This enzyme is crucial for tryptophan metabolism in tumors. Inhibition can alter the tumor microenvironment, leading to reduced tumor growth and enhanced immune response .
  • Cell Viability Assays : Studies have demonstrated that compounds with similar structures significantly reduce cell viability in various cancer cell lines, indicating their potential as anticancer agents .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:

  • Study on Malignant Pleural Mesothelioma : A combination therapy involving similar pyrazole derivatives showed enhanced antitumor effects compared to monotherapy. The study utilized cell viability assays and mouse xenograft models to demonstrate efficacy .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Antitumor ActivityTDO Inhibition
Cell Viability ReductionApoptosis Induction
Receptor ModulationSignal Pathway Alteration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
Reactant of Route 2
3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

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